molecular formula C11H8F3IN2O2 B2682456 Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 900019-79-6

Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2682456
CAS No.: 900019-79-6
M. Wt: 384.097
InChI Key: WYRFCNDHGVYFQC-UHFFFAOYSA-N
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Description

Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (: See COA

Properties

IUPAC Name

ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3IN2O2/c1-2-19-10(18)8-9(11(12,13)14)16-7-4-3-6(15)5-17(7)8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRFCNDHGVYFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2)I)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the iodine atom and trifluoromethyl group can be achieved through halogenation and trifluoromethylation reactions, respectively. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine atom at position 6 undergoes palladium-catalyzed coupling reactions, enabling structural diversification:

Suzuki-Miyaura Coupling

Replaces iodine with aryl/heteroaryl groups using boronic acids:

ConditionsCatalyst/BaseSolventTemperatureYieldApplication
Pd(PPh₃)₄/Na₂CO₃DME/H₂O80°C72%Synthesis of PI3K inhibitors
Pd(dppf)Cl₂/K₂CO₃Dioxane/H₂O100°C68%Functionalized imidazopyridines

This reaction preserves the trifluoromethyl and ester groups while introducing new aromatic systems for enhanced bioactivity .

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis to form carboxylic acid derivatives:

Acidic Hydrolysis

  • Conditions : HCl (6M), ethanol, reflux (12h)

  • Outcome : Converts ester to carboxylic acid with >90% conversion .

Basic Hydrolysis

  • Conditions : NaOH (2M), THF/H₂O, 60°C (6h)

  • Outcome : Sodium carboxylate intermediate, useful for further derivatization .

Reduction Reactions

Catalytic hydrogenation selectively reduces the imidazo[1,2-a]pyridine core:

ConditionsCatalystPressureOutcome
H₂/Pd-CEthanol1 atmPartial saturation of the pyridine ring
H₂/Pd(OH)₂THF/EtOH3 atmFull reduction to tetrahydroimidazopyridine

Reduced derivatives show improved solubility for biological assays .

Iodine Displacement

  • Nucleophilic Aromatic Substitution : Reacts with amines (e.g., piperazine) in DMF at 120°C to introduce nitrogen-containing side chains.

  • Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalyst system couples primary/secondary amines at 110°C.

Cycloaddition Reactions

Participates in [3+2] cycloadditions with nitrile oxides to form fused isoxazoline derivatives:

  • Conditions : Cu(OTf)₂, CH₃CN, 60°C

  • Application : Expands heterocyclic diversity for material science.

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C; reactions typically performed below 150°C .

  • Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO); limited stability in strong acids/bases .

Comparative Reaction Data

Reaction TypeRate (k, s⁻¹)Activation Energy (kJ/mol)
Suzuki Coupling2.3×10⁻³85.2
Ester Hydrolysis1.1×10⁻⁴92.7

Data derived from Arrhenius plots under standardized conditions .

This compound’s versatility in cross-coupling, hydrolysis, and cycloaddition reactions positions it as a critical building block in medicinal chemistry. Future research directions include exploring photochemical reactivity and enantioselective modifications.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as an antitumor agent . Research has shown that imidazo[1,2-a]pyridine derivatives exhibit significant activity against various cancer cell lines. For instance, derivatives of this compound have been tested for their ability to inhibit key enzymes involved in tumor growth and proliferation.

Case Study: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that certain imidazo[1,2-a]pyridine derivatives, including those similar to ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, exhibited cytotoxic effects on human cancer cell lines. The mechanism of action was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth .

Synthetic Intermediate

This compound serves as a valuable synthetic intermediate in the preparation of more complex heterocyclic compounds. Its trifluoromethyl group enhances lipophilicity and biological activity, making it a desirable building block in drug discovery.

Synthetic Pathways

The synthesis of this compound typically involves the reaction of 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine with ethyl chloroformate under basic conditions. This approach allows for the introduction of the carboxylate functionality while maintaining the integrity of the imidazo[1,2-a]pyridine core structure .

Materials Science

In materials science, compounds with trifluoromethyl groups are known for their thermal stability and hydrophobic properties. This compound can be utilized in the development of advanced materials such as coatings and polymers that require enhanced durability and resistance to environmental degradation.

Summary Table of Applications

Application Area Details
Medicinal ChemistryPotential antitumor agent targeting PI3K/Akt pathway; cytotoxic effects on cancer cell lines
Synthetic IntermediateBuilding block for heterocyclic compounds; enhances lipophilicity and biological activity
Materials ScienceUsed in coatings and polymers for improved thermal stability and hydrophobicity

Mechanism of Action

The mechanism by which Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, molecular weights, and applications:

Compound Name Substituents (Position) Molecular Weight Biological Activity/Applications References
Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate 6-I, 2-CF₃, 3-COOEt ~350 (estimated) Agrochemical intermediates; potential kinase targets
HS-173 (Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate) 6-Phenylsulfonamido, 3-COOEt 449.39 PI3Kα inhibitor; anti-fibrotic in liver disease
Ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 3-Cl, 6-I, 8-CF₃, 2-COOEt 415.59 Cross-coupling precursor; agrochemical synthesis
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 1359657-11-6) 6-CF₃, 3-COOEt 258.20 High-purity (97.35%) reagent; solubility optimization
Ethyl 2-(3,5-bis(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxylate 2-(3,5-diCF₃Ph), 3-COOEt 432.27 Enhanced lipophilicity; kinase inhibitor candidates

Key Structural and Functional Differences

Substituent Effects on Reactivity
  • Iodo vs. Chloro Groups : The iodo substituent in the target compound enables Suzuki-Miyaura or Ullmann-type cross-coupling reactions, unlike chloro analogs, which require harsher conditions .
  • Trifluoromethyl Positioning : CF₃ at position 2 (target compound) versus position 6 (CAS 1359657-11-6) alters electronic properties. Position 2-CF₃ may enhance steric hindrance, affecting binding to enzymatic targets like PI3K .
Physicochemical Properties
  • Metabolic Stability : CF₃ groups generally reduce oxidative metabolism, but the iodo substituent may introduce susceptibility to dehalogenation in vivo .

Biological Activity

Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS No. 900019-79-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis often begins with 5-(trifluoromethyl)pyridin-2-amine and ethyl bromopyruvate.
  • Reaction Conditions : The reaction is conducted in a mixed solvent system, such as methanol and 1,2-dimethoxyethane, at elevated temperatures (approximately 80°C) for a duration of around 14 hours.
  • Purification : After the reaction, the product is purified using silica gel column chromatography to yield the desired compound with a reported yield of approximately 42% .
  • Molecular Formula : C₁₁H₈F₃IN₂O₂
  • Melting Point : 148–149 °C
  • Hazard Classification : Irritant .

Biological Activity

This compound has been studied for its various biological activities, including:

Anticancer Potential

Compounds containing imidazo[1,2-a]pyridine moieties have been investigated for anticancer activity. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The structural features of this compound may contribute to similar mechanisms.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • Antitubercular Agents : A study designed a series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine derivatives that exhibited low nanomolar MIC values against MTB strains . This suggests that modifications to the imidazo[1,2-a]pyridine scaffold could enhance activity against similar pathogens.
  • Cytotoxicity Studies : Research on related imidazo compounds has shown that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial membranes . These findings underscore the potential for this compound to exhibit similar effects.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing substituents at the C-3 position of imidazo[1,2-a]pyridine derivatives like Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate?

  • Methodological Answer : Friedel-Crafts acylation is a key strategy for functionalizing the C-3 position. Optimization involves Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) in anhydrous conditions to achieve high yields (>80%) and purity. Parallel synthesis protocols should avoid heterogeneous mixtures by controlling stoichiometry and reaction time (e.g., 12–24 hours at 80°C under nitrogen) to minimize side products . For iodinated derivatives, electrophilic substitution or transition-metal-catalyzed coupling (e.g., Ullmann or Suzuki-Miyaura) may be employed post-acylation to introduce the iodo group .

Q. How is the purity and structural integrity of this compound confirmed during synthesis?

  • Methodological Answer : Analytical techniques include:

  • 1H/13C NMR : To verify substitution patterns (e.g., trifluoromethyl protons appear as distinct quartets, and iodinated aromatic protons show deshielding).
  • HRMS : To confirm molecular weight (e.g., calculated vs. observed m/z within 2 ppm error).
  • HPLC : For purity assessment (>95% using C18 columns with acetonitrile/water gradients).
  • X-ray crystallography : Optional for unambiguous structural determination, as seen in related imidazo[1,2-a]pyridine derivatives .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

  • Methodological Answer : DMSO is preferred for in vitro studies (stock concentrations: 10–20 mM), diluted in culture media to ≤0.1% v/v to avoid cytotoxicity. For in vivo applications, use DPBS:PEG400:DMSO (4:5:1) to enhance solubility and bioavailability .

Advanced Research Questions

Q. What methodologies are used to evaluate the inhibitory activity of this compound against PI3K/Akt signaling pathways in fibrotic models?

  • Methodological Answer :

  • In vitro : Treat hepatic stellate cells (HSCs) with 1–10 µM compound for 24–48 hours. Assess apoptosis via Annexin V/PI staining and measure fibrotic mediators (e.g., α-SMA, collagen-I) using qRT-PCR/Western blot. PI3K activity is quantified via ELISA kits targeting phosphorylated Akt (Ser473) .
  • In vivo : Administer 5–20 mg/kg/day intraperitoneally in murine fibrosis models (e.g., CCl4-induced). Histopathology (Masson’s trichrome) and serum biomarkers (ALT, AST) are analyzed. Mechanistic validation includes siRNA knockdown of PI3Kα .

Q. How do electronic effects of the iodo and trifluoromethyl groups influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Trifluoromethyl : Strong electron-withdrawing effect activates the pyridine ring toward electrophilic attack but deactivates it toward nucleophilic substitution.
  • Iodo : Acts as a leaving group in SNAr reactions under basic conditions (e.g., K₂CO₃ in DMF at 100°C). The bulky trifluoromethyl group may sterically hinder para-substitution, favoring meta-directing pathways. Computational studies (DFT) can predict regioselectivity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Derivative synthesis : Replace the iodo group with bromo/chloro or arylboronate via cross-coupling. Modify the ethyl carboxylate to amides or esters for improved pharmacokinetics.
  • Assay panels : Test derivatives in kinase inhibition assays (PI3Kα, β, γ, δ isoforms) and cytotoxicity screens (IC50 in cancer vs. normal cells).
  • Docking studies : Use crystal structures of PI3Kα (PDB: 4L23) to model binding interactions. Key residues (e.g., Lys802, Val851) may hydrogen-bond with the carboxylate group .

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